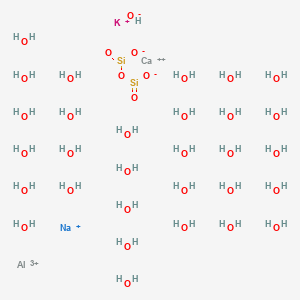
2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate is a complex organic compound known for its unique chemical properties and applications. This compound is part of the pyridylazo family, which is widely used in various scientific fields due to its ability to form stable complexes with metal ions. The presence of both pyridyl and sulpho groups in its structure enhances its reactivity and makes it a valuable reagent in analytical chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate typically involves the diazotization of 2-aminopyridine followed by coupling with 4-sulpho-1-naphthol. The reaction is carried out in an acidic medium, usually hydrochloric acid, to facilitate the formation of the diazonium salt. The diazonium salt is then reacted with 4-sulpho-1-naphthol in the presence of a base, such as sodium hydroxide, to form the desired azo compound. The final step involves the esterification of the sulpho group with pivalic acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulpho group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are typically used.
Substitution: Nucleophiles like amines and thiols can react with the sulpho group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazo and amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of metal ions in complexometric titrations and spectrophotometric analyses.
Biology: Employed in the study of enzyme activities and metal ion interactions in biological systems.
Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent due to its ability to bind metal ions.
Industry: Utilized in the development of sensors and analytical devices for environmental monitoring and quality control.
Wirkmechanismus
The mechanism of action of 2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate involves its ability to form stable complexes with metal ions. The pyridyl and sulpho groups act as ligands, coordinating with metal ions to form chelates. This coordination alters the electronic properties of the metal ions, making them detectable by various analytical techniques. The compound’s ability to form stable complexes is crucial for its applications in analytical chemistry and environmental monitoring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Pyridylazo)-2-naphthol (PAN): Another widely used pyridylazo compound known for its metal ion complexation properties.
4-(2-Pyridylazo)resorcinol (PAR): Similar in structure and used for similar applications in metal ion detection.
Uniqueness
2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate is unique due to the presence of the sulpho group, which enhances its solubility in aqueous solutions and increases its reactivity towards metal ions. This makes it particularly useful in applications where water solubility and strong metal ion binding are required.
Eigenschaften
CAS-Nummer |
94006-36-7 |
|---|---|
Molekularformel |
C20H19N3O5S |
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
4-(2,2-dimethylpropanoyloxy)-3-(pyridin-2-yldiazenyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H19N3O5S/c1-20(2,3)19(24)28-18-14-9-5-4-8-13(14)16(29(25,26)27)12-15(18)22-23-17-10-6-7-11-21-17/h4-12H,1-3H3,(H,25,26,27) |
InChI-Schlüssel |
AIOACQSIUYJNGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C2=CC=CC=C21)S(=O)(=O)O)N=NC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















